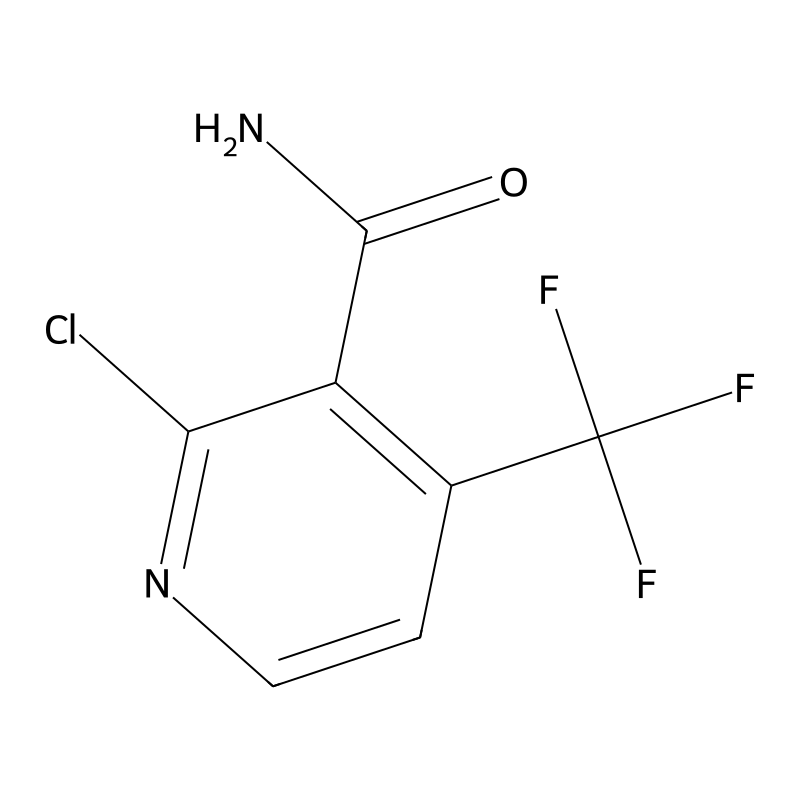

2-Chloro-4-(trifluoromethyl)nicotinamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Agrochemicals

Scientific Field: Agrochemistry

Application Summary: This compound is used in the synthesis of agrochemicals that protect crops from pests. It’s a part of the trifluoromethylpyridine (TFMP) derivatives, which are significant due to their unique physicochemical properties.

Methods of Application: The compound is synthesized and then formulated into pesticides. The TFMP derivatives are applied to crops in a manner that ensures maximum efficacy against pests.

Veterinary Products

Scientific Field: Veterinary Medicine

Application Summary: Similar to human pharmaceuticals, TFMP derivatives are used in veterinary medicine to create treatments for animals.

Methods of Application: The derivatives are tested in animals to determine the appropriate dosage and treatment regimen.

Synthesis of Metal-Organic Frameworks (MOFs)

Scientific Field: Material Science

Application Summary: The compound is used in the synthesis of MOFs, which are porous materials with applications in gas storage, separation, and catalysis.

Methods of Application: It involves the reaction of the compound with metal ions to form a crystalline framework.

Catalytic Ligands

Scientific Field: Organic Chemistry

Application Summary: It acts as a catalytic ligand for the regioselective preparation of complex organic molecules.

Methods of Application: The compound is used in palladium-catalyzed reactions to facilitate the formation of biphenyl structures through oxidative coupling.

Synthesis of Aminopyridines

Scientific Field: Synthetic Chemistry

Application Summary: It is involved in the preparation of aminopyridines, which are important intermediates in chemical synthesis.

Methods of Application: The compound undergoes amination reactions to form the desired aminopyridines.

Synthesis of Bipyridines

Application Summary: This compound is used in the synthesis of bipyridines, which are important ligands in coordination chemistry.

Methods of Application: It undergoes coupling reactions with other pyridine derivatives to form bipyridines.

Fluorinated Building Blocks

Application Summary: The compound serves as a building block for the synthesis of various fluorinated organic molecules.

Methods of Application: It is used in reactions to introduce the trifluoromethyl group into target molecules, enhancing their properties.

Synthesis of Pyridyllithiums

Scientific Field: Organometallic Chemistry

Application Summary: It is involved in the preparation of pyridyllithiums, which are useful intermediates in organometallic chemistry.

Methods of Application: The compound undergoes metalation reactions to form pyridyllithiums.

Preparation of Methiodide Salts

Scientific Field: Inorganic Chemistry

Application Summary: The compound is used in the preparation of methiodide salts, which have applications in medicinal chemistry.

Methods of Application: It reacts with methyl iodide to form methiodide salts.

Results: These salts are used as intermediates in the synthesis of various medicinal compounds.

Reactant for Amination Reactions

Application Summary: It acts as a reactant in amination reactions to prepare aminopyridines.

Methods of Application: The compound is subjected to conditions that promote the addition of amine groups.

Catalytic Ligand for Oxidative Coupling

Application Summary: This compound is used as a catalytic ligand in oxidative coupling reactions.

Methods of Application: It is used in palladium-catalyzed reactions to facilitate the formation of complex organic structures.

2-Chloro-4-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula and a molecular weight of approximately 224.57 g/mol. This compound features a chlorinated nicotinamide structure, where a trifluoromethyl group is attached to the aromatic ring. The presence of both chlorine and trifluoromethyl groups significantly influences its chemical properties and biological activity, making it a subject of interest in medicinal chemistry.

Currently, there is no scientific literature available on the specific mechanism of action of 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as hydrolysis or amination.

- Acylation: The amine group can react with acyl chlorides to form amides.

- Reduction: The compound may be reduced to yield different derivatives.

A notable reaction involves the synthesis of N-cyanomethyl-4-(trifluoromethyl)nicotinamide from 4-(trifluoromethyl)nicotinic acid and chloroacetonitrile, achieving high yields under specific conditions .

2-Chloro-4-(trifluoromethyl)nicotinamide exhibits significant biological activity, particularly in the realm of pharmaceuticals. Its structural characteristics suggest potential applications as an anti-inflammatory or antimicrobial agent. The trifluoromethyl group enhances lipophilicity, which can improve bioavailability and efficacy in biological systems .

Toxicity

The compound has been classified as harmful if swallowed or if it comes into contact with skin, indicating that safety precautions are necessary when handling it .

Several synthetic routes have been developed for producing 2-chloro-4-(trifluoromethyl)nicotinamide:

- Direct Chlorination: This method involves chlorinating 4-(trifluoromethyl)nicotinamide using chlorinating agents under controlled conditions.

- One-Pot Synthesis: A more efficient method includes reacting 4-(trifluoromethyl)nicotinic acid with chloroacetonitrile in the presence of an acid-binding agent, achieving high conversion rates and yields in a single step .

2-Chloro-4-(trifluoromethyl)nicotinamide has various applications, particularly in medicinal chemistry:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of drugs targeting various diseases due to its bioactive properties.

- Research Tool: The compound is utilized in studies exploring the effects of trifluoromethyl groups on pharmacological activity and drug design.

Studies on the interactions of 2-chloro-4-(trifluoromethyl)nicotinamide with biological targets are essential for understanding its mechanism of action. Interaction studies often focus on:

- Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes.

- Synergistic Effects: Investigating potential synergistic interactions with other therapeutic agents.

These studies help elucidate its role in therapeutic contexts and guide further development.

Several compounds share structural similarities with 2-chloro-4-(trifluoromethyl)nicotinamide. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Chloro-6-(trifluoromethyl)nicotinamide | Similar chlorination and trifluoromethyl substitution | Different position of the trifluoromethyl group |

| 4-Trifluoromethyl-nicotinic acid | Contains a carboxylic acid instead of an amide | More acidic nature; potential for different biological activity |

| 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | Contains a nitro group and phenoxy linkage | Increased electron-withdrawing effects due to nitro group |

These comparisons illustrate how variations in substitution patterns and functional groups can lead to differing chemical behaviors and biological activities.

2-Chloro-4-(trifluoromethyl)nicotinamide (CAS: 886762-28-3) is a fluorinated pyridine derivative with the molecular formula C₇H₄ClF₃N₂O and a molecular weight of 224.57 g/mol. Its IUPAC name is 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide, reflecting the substituents on the pyridine ring: a chlorine atom at position 2, a trifluoromethyl (-CF₃) group at position 4, and a carboxamide (-CONH₂) group at position 3. Alternative designations include 3-carbamoyl-2-chloro-4-(trifluoromethyl)pyridine and 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide.

Table 1: Key Physical and Chemical Properties

| Property | Value/Descriptor |

|---|---|

| CAS Number | 886762-28-3 |

| Molecular Formula | C₇H₄ClF₃N₂O |

| Molecular Weight | 224.57 g/mol |

| SMILES Notation | NC(=O)C1=C(Cl)N=CC=C1C(F)(F)F |

| InChI Key | MHZFYGMDUWFDLU-UHFFFAOYSA-N |

| Melting Point | Not explicitly reported |

| Boiling Point | Not explicitly reported |

| Solubility | Likely polar aprotic solvents |

Historical Context and Discovery

The compound emerged as part of broader efforts to optimize trifluoromethylpyridine (TFMP) derivatives for agrochemical and pharmaceutical applications. While its exact synthesis timeline is not documented in public literature, patents such as CN116425671A (2023) describe modern, scalable methods for related intermediates like 2-chloro-4-(trifluoromethyl)pyridine. Early routes to TFMP derivatives, including halogen-exchange reactions (e.g., substituting trichloromethyl groups with fluorine using hydrogen fluoride and metal catalysts), were pioneered in the 1980s. The carboxamide functionalization at position 3 likely arose from medicinal chemistry strategies to enhance hydrogen-bonding capacity in drug candidates.

Position in Trifluoromethylated Heterocyclic Compounds

This compound belongs to the trifluoromethylpyridine (TFMP) family, a subclass of heterocycles where the -CF₃ group confers metabolic stability, lipophilicity, and electron-withdrawing effects. Compared to simpler TFMP derivatives (e.g., 2-chloro-3-trifluoromethylpyridine), the carboxamide group introduces hydrogen-bonding potential, making it a versatile intermediate for drug discovery.

Table 2: Comparison with Related Trifluoromethylpyridines

| Compound | Substituents | Primary Applications |

|---|---|---|

| 2-Chloro-4-(trifluoromethyl)nicotinamide | -Cl (C2), -CF₃ (C4), -CONH₂ (C3) | Pharmaceutical intermediates |

| Fluazifop-butyl | -CF₃, -COO-butyl | Herbicide |

| Celecoxib | -CF₃, -SO₂NH₂ | Anti-inflammatory drug |

| Efavirenz | -CF₃, cyclopropane ring | HIV inhibitor |

Significance in Organofluorine Chemistry

The trifluoromethyl group (-CF₃) is a cornerstone of organofluorine chemistry due to its strong electronegativity, metabolic resistance, and ability to modulate pharmacokinetic properties. In 2-chloro-4-(trifluoromethyl)nicotinamide, the -CF₃ group stabilizes the pyridine ring against oxidative degradation while enhancing binding affinity to biological targets through hydrophobic interactions. The chlorine atom at position 2 further activates the ring for nucleophilic substitution, enabling diversification into complex molecules.

Synthesis and Structural Elucidation

Synthetic Pathways

Halogen-Fluorine Exchange

Early routes to TFMP derivatives involved reacting trichloromethylpyridines with hydrogen fluoride (HF) in the presence of metal halide catalysts (e.g., FeCl₃). For example, 2,3-dichloro-5-(trichloromethyl)pyridine reacts with HF to yield 2-chloro-3-trifluoromethylpyridine, a precursor for further functionalization. However, this method requires harsh conditions and yields underfluorinated byproducts.

Pyridine Ring Construction

Modern approaches, as detailed in CN116425671A (2023), construct the pyridine ring from trifluoromethyl-containing building blocks. A representative synthesis involves:

- Reacting vinyl n-butyl ether with trifluoroacetic anhydride to form 4-butoxy-1,1,1-trifluoro-3-en-2-one.

- Cyclizing with trimethylphosphonoacetate under basic conditions to generate a dihydropyridine intermediate.

- Oxidizing and chlorinating to yield 2-chloro-4-(trifluoromethyl)pyridine, followed by carboxamide formation.

Direct Trifluoromethylation

Trifluoromethyl copper (CuCF₃) can substitute halogens on preformed pyridine rings. For instance, 2-chloro-4-iodonicotinamide reacts with CuCF₃ to install the -CF₃ group, though this method is less common due to reagent costs.

Structural Characterization

Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Aromatic protons resonate between δ 7.5–8.5 ppm, with splitting patterns indicating substitution.

- ¹³C NMR: The -CF₃ carbon appears as a quartet near δ 120–125 ppm (J ≈ 270 Hz).

Mass Spectrometry:

The molecular ion peak at m/z 224.57 confirms the molecular weight, with fragments corresponding to loss of -Cl (35.5 Da) and -CONH₂ (44 Da).

Applications and Derivatives

Pharmaceutical Intermediates

The carboxamide group facilitates hydrogen bonding with biological targets, making this compound a key intermediate in kinase inhibitors and antiviral agents. For example, derivatives of 2-chloro-4-(trifluoromethyl)nicotinamide are explored in:

- Protease inhibitors: The -CONH₂ group mimics peptide bonds, inhibiting viral protease activity.

- Anticancer agents: -CF₃ enhances cell membrane permeability, improving drug bioavailability.

Agrochemical Development

While less common than non-amidated TFMPs, nicotinamide derivatives are investigated for herbicidal activity. The -CONH₂ group may interfere with plant amino acid biosynthesis, though further structure-activity studies are needed.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant